molecular formula C18H22N4O3S2 B12148204 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

Cat. No.: B12148204
M. Wt: 406.5 g/mol
InChI Key: BWXKFDWUKZLTSD-UYRXBGFRSA-N
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Description

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a thiophene moiety

Preparation Methods

The synthesis of 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the thiophene moiety.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide include other piperazine derivatives and sulfonyl-containing compounds. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N4O3S2

Molecular Weight

406.5 g/mol

IUPAC Name

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H22N4O3S2/c1-15-4-6-17(7-5-15)27(24,25)22-10-8-21(9-11-22)14-18(23)20-19-13-16-3-2-12-26-16/h2-7,12-13H,8-11,14H2,1H3,(H,20,23)/b19-13-

InChI Key

BWXKFDWUKZLTSD-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=CS3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CS3

Origin of Product

United States

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